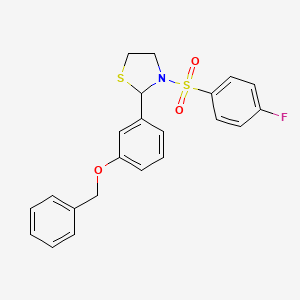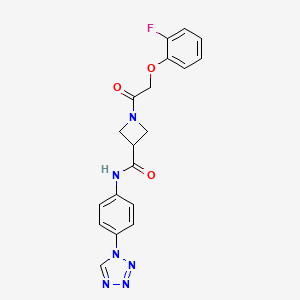
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They typically consist of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, attached to a carboxamide group. The specific compound you’re asking about also appears to have an ethylsulfonyl tetrahydroisoquinoline group attached to it, but without more specific information, it’s difficult to provide a detailed description.
Molecular Structure Analysis
The molecular structure of furan-2-carboxamide derivatives can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
Furan-2-carboxamide derivatives can undergo a variety of chemical reactions, depending on the specific functional groups present in the molecule. For example, they can participate in Suzuki-Miyaura cross-coupling reactions, which involve the coupling of an aryl or vinyl halide with an aryl or vinyl boronic acid in the presence of a palladium catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-carboxamide derivatives can be influenced by factors such as their molecular structure and the specific functional groups they contain. These properties can be analyzed using various techniques, including spectroscopy, crystallography, and computational methods .Applications De Recherche Scientifique
Synthesis and Therapeutic Potential
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide belongs to a class of compounds that have been explored for their potential therapeutic applications. For example, sulfamoyl-4-oxoquinoline-3-carboxamides have been synthesized as correctors of defective gating in cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels, indicating potential applications in treating cystic fibrosis (Suen et al., 2006). Similarly, derivatives such as 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines have been evaluated for inhibiting phenylethanolamine N-methyltransferase (PNMT), which suggests potential use in neurological disorders (Grunewald et al., 2005).
Enzyme Inhibition and Molecular Interactions
Further investigations into the molecular interactions of related compounds have provided insights into their inhibitory mechanisms. Studies on 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines revealed their potent inhibition of PNMT and selective interaction with enzymes, suggesting their potential as neurological agents (Grunewald et al., 2006). Additionally, research on protein kinase inhibitors, like 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine, indicates their effectiveness in reducing tumor progression, providing a basis for anticancer applications (Blaya et al., 1998).
Potential in Anticancer and Antibacterial Treatments
Synthetic approaches have led to the development of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives with potential anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022). Additionally, novel synthesis methods have been explored for the creation of aryl alkyl sulfones, which could have broad implications in pharmaceutical chemistry (Rao et al., 2015).
Mécanisme D'action
The mechanism of action of furan-2-carboxamide derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some furan-2-carboxamide derivatives have been found to exhibit antibacterial activity, potentially by interacting with bacterial enzymes or other cellular targets .
Orientations Futures
Propriétés
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-23(20,21)18-8-7-12-5-6-14(10-13(12)11-18)17-16(19)15-4-3-9-22-15/h3-6,9-10H,2,7-8,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKXRCHEALVEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
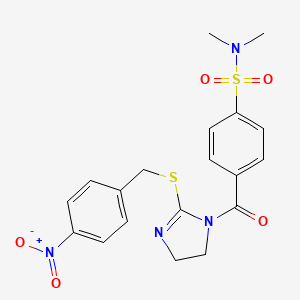
![(2E)-2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2725492.png)

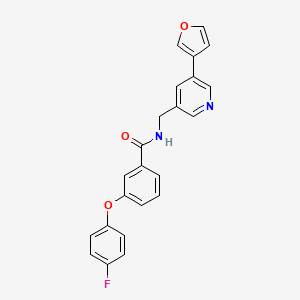


![[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2725501.png)
![4-{4-cyano-5-[(4-methylbenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2725502.png)

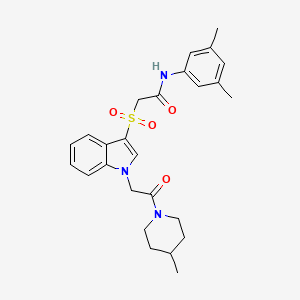
![2-(3-Imidazol-1-ylpropyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2725507.png)
![N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2725508.png)
